molecular formula C10H21N3O B2800024 2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one CAS No. 926273-56-5

2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B2800024
CAS No.: 926273-56-5
M. Wt: 199.298
InChI Key: DPCKIUMLFZFUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one is a compound that belongs to the class of piperazines Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Scientific Research Applications

2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one has several scientific research applications:

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of diethylamine with a piperazine derivative. One common method is the alkylation of piperazine with diethylamine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced catalysts can optimize the reaction conditions, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridyl)piperazine: Another piperazine derivative with applications in medicinal chemistry.

    1-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals and as a research tool.

    1-(2-Chlorophenyl)piperazine: Known for its use in the study of serotonin receptors.

Uniqueness

2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its diethylamino group provides additional sites for chemical reactions, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2-(diethylamino)-1-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-12(4-2)9-10(14)13-7-5-11-6-8-13/h11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCKIUMLFZFUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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